2-Methylbenzaldehyde phenylhydrazone

Description

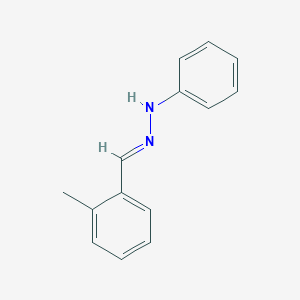

2-Methylbenzaldehyde phenylhydrazone (CAS: N/A; molecular formula: C₁₄H₁₄N₂) is a hydrazone derivative synthesized via the condensation of 2-methylbenzaldehyde (o-tolualdehyde) with phenylhydrazine. Its crystal structure has been characterized as monoclinic with the space group P-1, featuring a planar hydrazone moiety (N–N=C–C) and a dihedral angle of 6.90° between the aromatic rings .

Properties

CAS No. |

59473-50-6 |

|---|---|

Molecular Formula |

C14H14N2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

N-[(E)-(2-methylphenyl)methylideneamino]aniline |

InChI |

InChI=1S/C14H14N2/c1-12-7-5-6-8-13(12)11-15-16-14-9-3-2-4-10-14/h2-11,16H,1H3/b15-11+ |

InChI Key |

UHDNVXKNEGVXBE-RVDMUPIBSA-N |

Isomeric SMILES |

CC1=CC=CC=C1/C=N/NC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=CC=C1C=NNC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylbenzaldehyde phenylhydrazone typically involves the condensation reaction between 2-methylbenzaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2-Methylbenzaldehyde+Phenylhydrazine→2-Methylbenzaldehyde phenylhydrazone+Water

Industrial Production Methods: The use of continuous flow reactors and automated synthesis systems can enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzaldehyde phenylhydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone back to the parent aldehyde and phenylhydrazine.

Substitution: The phenylhydrazone group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve electrophilic reagents like halogens or sulfonyl chlorides.

Major Products:

Oxidation: Formation of azines or other oxidized products.

Reduction: Regeneration of 2-methylbenzaldehyde and phenylhydrazine.

Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

2-Methylbenzaldehyde phenylhydrazone has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and other hydrazone derivatives.

Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methylbenzaldehyde phenylhydrazone involves the formation of a stable hydrazone linkage, which can interact with various molecular targets. The compound can undergo homolysis of the N-N and C-N bonds, leading to the formation of free radicals. These radicals can participate in further chemical reactions, contributing to the compound’s reactivity and potential biological activity .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Phenylhydrazones

Key Observations :

- Steric Effects : The 2-methyl group in 2-methylbenzaldehyde PHZ introduces steric hindrance, reducing planarity compared to 4-methoxy derivatives .

- Crystallography : Unlike 2-nitrobenzaldehyde PHZ (P21/c), 2-methylbenzaldehyde PHZ crystallizes in the P-1 space group, indicating distinct packing arrangements .

- Synthesis : Most phenylhydrazones are synthesized via condensation under reflux, but microwave methods improve yields for electron-rich aldehydes (e.g., salicylaldehyde) .

Table 2: Antifungal and Antioxidant Activities

Key Observations :

- Antifungal Activity : 2-Methylbenzaldehyde PHZ lacks reported antifungal efficacy, whereas benzimidazole and carbonic acid ester derivatives show potent activity (EC₅₀ < 2 µg/mL) due to electron-withdrawing substituents .

- Antioxidant Activity : Salicylaldehyde PHZ derivatives outperform 2-methylbenzaldehyde analogs, as hydroxyl groups enhance radical stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.